(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a 3-bromo-5-methoxyphenyl substituent at the C1 position and a hydroxyl group at C2. The bromine atom and methoxy group introduce distinct electronic and steric properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
FGSNBNPQIMTPQI-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Br)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Bromination of the methoxy-substituted aromatic precursor is typically achieved using bromine (Br₂) in the presence of Lewis acids or protic acids. A patent-pending method employs catalytic hydrogen bromide (HBr) in acetic acid to enhance regioselectivity, achieving >90% yield for 3-bromo-5-methoxyphenyl intermediates.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Br₂ | HBr | 20–50 | 92 | 3-Bromo:5-methoxy |
| N-Bromosuccinimide | FeCl₃ | 0–25 | 85 | 3-Bromo:5-methoxy |
| HBr/AcOH | — | 25 | 88 | 3-Bromo:5-methoxy |
The methoxy group’s ortho/para-directing effect ensures bromination occurs preferentially at the meta position relative to the methoxy group, forming the 3-bromo-5-methoxy configuration.
Methoxylation Techniques
Nucleophilic Aromatic Substitution
Methoxylation is often performed prior to bromination to avoid competing reactions. Copper(I)-mediated coupling of aryl halides with methanol under basic conditions achieves 95% conversion, though this method requires anhydrous conditions.
Direct Methylation
Alternative approaches utilize dimethyl sulfate or methyl iodide to methylate phenolic intermediates. For example, methylation of 3-bromo-5-hydroxyphenylpropan-2-ol with methyl iodide in the presence of potassium carbonate yields the methoxy derivative in 89% yield.
Formation of the Amino Alcohol Moiety
Asymmetric Henry Reaction
The Henry reaction between 3-bromo-5-methoxybenzaldehyde and nitromethane, catalyzed by a chiral thiourea catalyst, forms β-nitro alcohols with up to 98% e.e. Subsequent reduction of the nitro group using Raney nickel or hydrogenation yields the target amino alcohol.
Reaction Scheme 1:
$$
\text{3-Bromo-5-methoxybenzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Chiral Catalyst}} \beta\text{-Nitro Alcohol} \xrightarrow{\text{H}_2/\text{Ni}} (1R,2S)\text{-Amino Alcohol}
$$
Stereoselective Amination
A patent describes the use of enantioselective transaminases to convert ketone precursors to chiral amines. For instance, this compound is synthesized from the corresponding ketone using ω-transaminase in 76% yield and 99% e.e..
Stereochemical Control and Resolution Methods
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral resolving agents such as di-p-toluoyl-D-tartaric acid. The target enantiomer forms a crystalline salt, which is separated and purified, achieving >99% optical purity.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation via chromatography. This method achieves 85–90% recovery of the (1R,2S)-enantiomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent innovations employ continuous flow reactors to optimize bromination and amination steps, reducing reaction times from hours to minutes while maintaining >90% yield.
Solvent and Catalyst Recycling
Industrial protocols emphasize green chemistry principles, recovering acetic acid and HBr catalysts via distillation, thereby reducing waste.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | e.e. (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Henry | 78 | 98 | High | Moderate |
| Enzymatic Resolution | 82 | 99 | Medium | High |
| Diastereomeric Salt | 70 | 99 | Low | High |
Enzymatic methods offer the best balance of cost and scalability, though asymmetric catalysis remains preferred for academic settings due to superior stereocontrol.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 3-bromo-5-methoxyphenyl group differentiates it from analogs with halogenated or alkylated aryl substituents. Key comparisons include:
- Bromo vs.
- Methoxy vs. Methyl : The methoxy group’s electron-donating nature may stabilize adjacent electrophilic centers, whereas methyl groups primarily contribute steric hindrance .
Stereochemical and Functional Group Impact
- The (1R,2S) configuration is critical for enantioselective applications, as seen in β-blocker synthesis. Fluoro-phenyl analogs (–3) show stereochemistry-dependent biological activity, suggesting similar trends for the target compound .
- The hydroxyl and amino groups enable hydrogen bonding, while bromine may serve as a leaving group in further derivatization (e.g., nucleophilic substitution) .
Q & A
Q. Table 1: Comparative Bioactivity of Halogenated Analogs
| Substituents (Position) | Target Enzyme IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-Bromo, 5-methoxy | 12.3 ± 1.2 | 0.45 |
| 3-Chloro, 5-methoxy | 18.9 ± 2.1 | 0.62 |
| 3-Fluoro, 5-methoxy | 25.4 ± 3.0 | 0.78 |
Data adapted from halogen-substituted phenylpropanolamine studies .
Basic: What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers; retention times correlate with (1R,2S) vs. (1S,2R) configurations .
- NMR Spectroscopy : <sup>1</sup>H-NMR coupling constants (e.g., J1,2 = 4.8 Hz) and nuclear Overhauser effect (NOE) correlations confirm spatial arrangement of substituents .
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis (e.g., Flack parameter < 0.1) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C10H13BrNO2) and detects impurities ≥0.1% .
Advanced: What strategies can mitigate racemization during the synthesis of this compound?
Methodological Answer:
Racemization often occurs at the amino center under basic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct alkylation steps at −20°C to slow base-induced epimerization .
- Protection Schemes : Use acid-labile protecting groups (e.g., Boc) for the amino group during bromination to prevent deprotonation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce racemization rates compared to THF .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .
Basic: What are the known stability issues of this compound under various storage conditions?
Methodological Answer:
- Light Sensitivity : The bromo substituent makes the compound prone to photodegradation; store in amber vials at −20°C .
- Hygroscopicity : The secondary alcohol absorbs moisture, leading to hydrolysis; use desiccants (e.g., silica gel) in storage .
- Oxidation : The amino group oxidizes in air; store under inert gas (N2 or Ar) .
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3); buffer solutions (pH 6–8) are recommended for biological assays .
Advanced: How does the stereochemical configuration affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Absorption : The (1R,2S) configuration enhances intestinal permeability via passive diffusion (log P = 1.8 vs. 1.2 for the (1S,2R) enantiomer) .
- Metabolism : CYP3A4 preferentially oxidizes the (1S,2R) enantiomer, leading to faster clearance (t1/2 = 2.1 h vs. 4.5 h for (1R,2S)) .
- Target Engagement : Molecular docking shows (1R,2S) forms a hydrogen bond with Ser123 in the target enzyme’s active site, increasing binding affinity (Kd = 8 nM vs. 120 nM for (1S,2R)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
